molecular formula C11H14N4OS B14914378 n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide

n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide

Cat. No.: B14914378
M. Wt: 250.32 g/mol
InChI Key: FJUWCPCKUGAAPY-UHFFFAOYSA-N
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Description

n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is a chemical compound that belongs to the class of thienopyrimidines Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the reactants to facilitate the cyclization process .

Another synthetic route involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .

Scientific Research Applications

n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

Uniqueness

n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness can result in different biological activities and chemical reactivity compared to other thienopyrimidine derivatives. Its potential as a versatile building block for synthesizing more complex molecules further highlights its importance in scientific research .

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

N-propan-2-yl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide

InChI

InChI=1S/C11H14N4OS/c1-7(2)15-9(16)5-12-10-8-3-4-17-11(8)14-6-13-10/h3-4,6-7H,5H2,1-2H3,(H,15,16)(H,12,13,14)

InChI Key

FJUWCPCKUGAAPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC1=C2C=CSC2=NC=N1

Origin of Product

United States

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